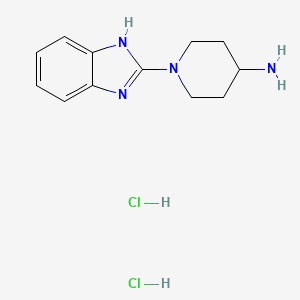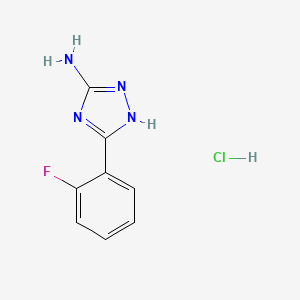![molecular formula C17H23ClN2O3 B1532336 tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate CAS No. 1228183-71-8](/img/structure/B1532336.png)
tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate
Vue d'ensemble
Description
“tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate” is a chemical compound with the CAS Number: 1228183-71-8. It has a molecular weight of 338.83 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl 1-(4-chloro-2-formylphenyl)-3-piperidinylcarbamate”. The InChI code for the compound is1S/C17H23ClN2O3/c1-17(2,3)23-16(22)19-14-5-4-8-20(10-14)15-7-6-13(18)9-12(15)11-21/h6-7,9,11,14H,4-5,8,10H2,1-3H3,(H,19,22) . Physical And Chemical Properties Analysis
The compound has a melting point range of 111 - 113 degrees Celsius . It is a solid in physical form .Applications De Recherche Scientifique
Organic Synthesis Applications
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class related to tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis due to their chemical transformations and structural versatility (Guinchard, Vallée, & Denis, 2005).
Drug Development Potential
In the context of drug development, this compound's derivatives have been explored for their therapeutic potentials. For example, a naphthyridone p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis, was synthesized using a novel six-step synthesis that included a tandem Heck-lactamization and a chemoselective Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride to a naphthyridone N-oxide. This synthesis underscores the compound's role in developing pharmacologically active agents (Chung et al., 2006).
Chemical Synthesis and Characterization
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, is an essential intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound was developed, involving nucleophilic substitution, oxidation, halogenation, and elimination reactions. This method highlights the compound's significance in synthesizing intermediates for anticancer drug development, showcasing its broader applications in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with the compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
tert-butyl N-[1-(4-chloro-2-formylphenyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-17(2,3)23-16(22)19-14-5-4-8-20(10-14)15-7-6-13(18)9-12(15)11-21/h6-7,9,11,14H,4-5,8,10H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLAVSHUEBPITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


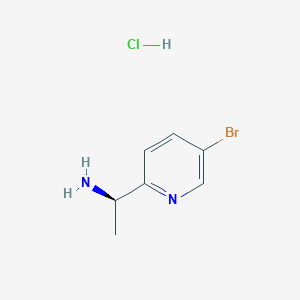

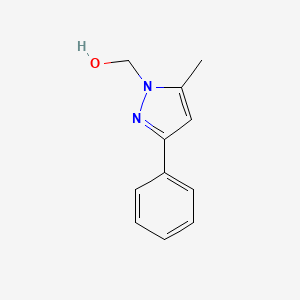


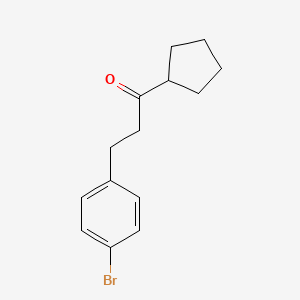
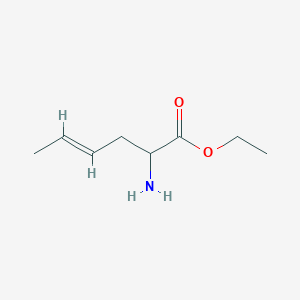
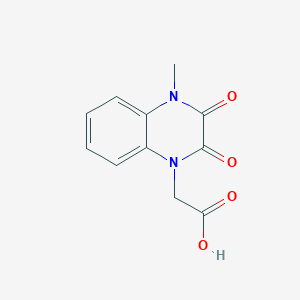

![2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1532268.png)


